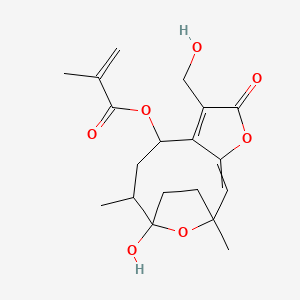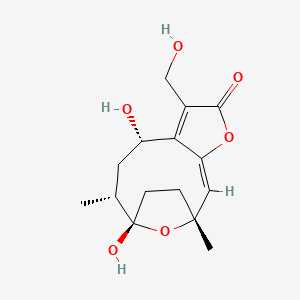
3-(氨甲基)-5-氯吡啶
描述
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity .科学研究应用
催化胺化过程
3-(氨甲基)-5-氯吡啶参与了选择性催化胺化过程,在这些过程中,它作为底物或中间体。例如,由钯-Xantphos复合物催化的多卤代吡啶的胺化反应,包括5-溴-2-氯吡啶,主要产生具有高化学选择性和产率的氨基吡啶产物。这个过程突显了该化合物在合成化学选择性胺化产物方面的实用性,这对于有机合成中新化合物的开发至关重要(Ji, Li, & Bunnelle, 2003)。
超分子化学和结构分析
该化合物在超分子化学中发挥着重要作用,有助于理解分子结构和相互作用。例如,涉及2-氨基-5-氯吡啶与其他有机酸形成共晶体的研究揭示了氢键相互作用和晶体堆积,有助于探索分子组装和设计(Thanigaimani et al., 2015)。
材料科学和光催化
在材料科学中,特别是在光催化应用中,研究3-(氨甲基)-5-氯吡啶衍生物在紫外光下的降解能力,为在水源中降解污染物和合成残留物提供潜在的环境应用。在水性TiO2悬浮液中对相关吡啶化合物的光催化降解研究提供了有关反应动力学和有机污染物矿化潜力的见解(Abramović等,2004)。
新化合物的合成和表征
该化合物对于合成和表征具有潜在生物学和化学应用的新有机分子至关重要。使用3-(氨甲基)-5-氯吡啶作为起始物或中间体,研究创造新的分子支架和衍生物,已经导致具有多样结构和功能性质的化合物的开发。进一步分析这些合成的分子,以探讨它们在药物化学、生物化学和材料科学中的潜在应用(Bakke & Říha, 2001)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(5-chloropyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJXHOFNDOAAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663815 | |
| Record name | 1-(5-Chloropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138402-36-5 | |
| Record name | 1-(5-Chloropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azatricyclo[3.2.1.02,4]octane-3-butanamine,(1-alpha-,2-bta-,4-bta-,5-alpha-)-(9CI)](/img/no-structure.png)

![[2,4,5,6,7-Pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B591152.png)

